![molecular formula C21H15Cl4N3 B3009377 6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 477858-94-9](/img/structure/B3009377.png)
6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse pharmacological activities. Pyrazolo[1,5-a]pyrimidines have been extensively studied due to their potential medicinal applications, including antitumor activities. The specific compound is characterized by the presence of dichlorobenzyl and dichlorophenyl groups, which may influence its chemical reactivity and biological properties.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of various starting materials, such as benzyl cyanides and hydrazine hydrate, followed by further functionalization. For instance, the intermediate 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine is synthesized from 2,4-dichlorobenzyl cyanide through acetylation and subsequent condensation with hydrazine hydrate . The final pyrazolo[1,5-a]pyrimidine derivatives are then prepared by reacting diethyl 2-phenylmalonates with 5-amino-1H-pyrazoles . The synthesis routes are designed to yield high-purity compounds with good yields, and the structures are typically confirmed using various spectroscopic methods, including IR and NMR.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is often confirmed using techniques such as high-resolution mass spectrometry, NMR, IR spectroscopy, and X-ray diffraction analysis . These methods provide detailed information about the molecular framework, including the positions of substituents and the overall three-dimensional arrangement of atoms within the molecule. The presence of substituents like chloromethyl groups and the specific arrangement of dichlorophenyl groups can significantly influence the molecular conformation and, consequently, the chemical and biological properties of the compound.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions and reactions with bisnucleophiles, leading to the formation of new polycyclic heterocyclic derivatives . For example, the reaction of 6-acetyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidine with bisnucleophiles results in the formation of pyrazolo[1,5-a]quinazolines . These reactions are often explored to create new compounds with potential bioactivity against human tumor cell lines.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents and the overall molecular structure. The introduction of electron-withdrawing or electron-donating groups can affect the compound's reactivity and interaction with biological targets. For instance, the presence of trifluoromethyl groups has been associated with marked inhibition against the proliferation of certain human cancer cell lines, indicating the importance of these groups in the biological activity of the compound .
科学的研究の応用
Synthesis and Characterization
The pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to 6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine, have been synthesized and characterized due to their biological activities. For instance, Xu Li-feng (2011) reported the synthesis of three new 6-arylsubstituted pyrazolo[1,5-a]pyrimidine derivatives, highlighting their potential in medicinal chemistry (Xu Li-feng, 2011).
Anticancer and Anti-inflammatory Properties
A study by Rahmouni et al. (2016) on novel pyrazolopyrimidines derivatives showed potential anticancer and anti-5-lipoxygenase activities, suggesting a role in developing therapies against cancer and inflammation (Rahmouni et al., 2016).
Structural Analysis and Reactivity
Aggarwal et al. (2009) focused on the synthesis and structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines, contributing to understanding the chemical reactivity and properties of these compounds (Aggarwal et al., 2009).
Pharmaceutical Applications
The unique structure of pyrazolo[1,5-a]pyrimidine derivatives has led to their exploration in pharmaceutical applications. For example, Bruni et al. (1994) synthesized a series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines as potential benzodiazepine receptor ligands, indicating the therapeutic relevance of these compounds (Bruni et al., 1994).
Potential in Drug Discovery
The versatility of pyrazolo[1,5-a]pyrimidines in synthesizing various biologically active compounds makes them valuable in drug discovery. Ajani et al. (2019) highlighted the synthesis of pyrazole-based pyrimidine scaffolds with potential applications in AIDS chemotherapy, further emphasizing the significance of these compounds in developing new therapeutic agents (Ajani et al., 2019).
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-6-[(2,6-dichlorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl4N3/c1-11-14(9-15-16(22)4-3-5-17(15)23)12(2)28-21(26-11)10-20(27-28)13-6-7-18(24)19(25)8-13/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEICWGNEVDNXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC(=NN12)C3=CC(=C(C=C3)Cl)Cl)C)CC4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl4N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

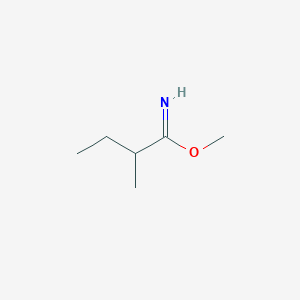
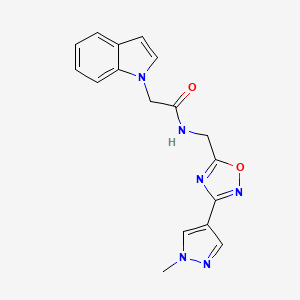
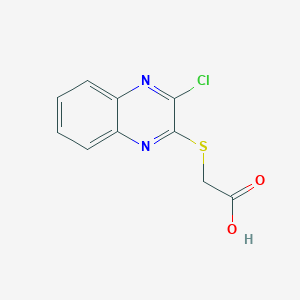
![3-(4-Fluorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B3009299.png)
![tert-butyl N-{[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B3009301.png)
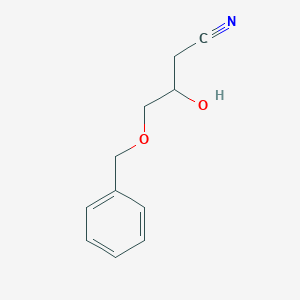
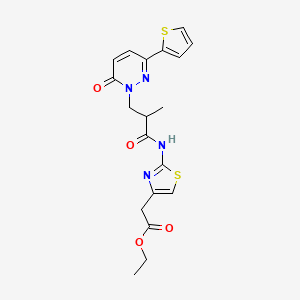
![N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3009306.png)
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate](/img/structure/B3009307.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B3009313.png)
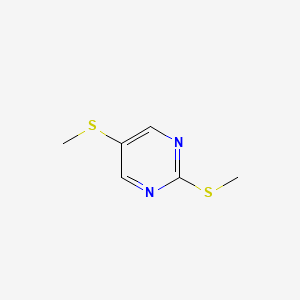
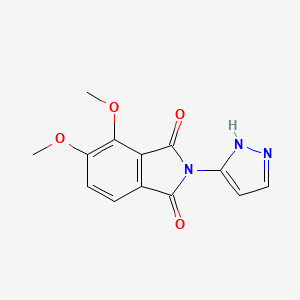
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B3009317.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-[(thiophen-3-yl)formamido]acetamide](/img/structure/B3009318.png)